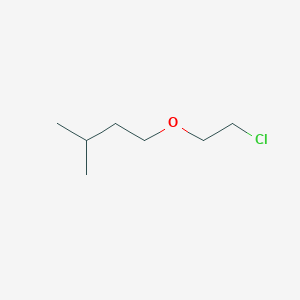

1-(2-Chloroethoxy)-3-methylbutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRZIFKLTQCIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98429-79-9 | |

| Record name | 1-(2-chloroethoxy)-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethoxy)-3-methylbutane from Isopentyl Alcohol

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(2-chloroethoxy)-3-methylbutane, a valuable ether intermediate, starting from isopentyl alcohol. The core of this synthesis is the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This document will detail the mechanistic underpinnings of the reaction, provide a meticulous, step-by-step experimental procedure, and address critical safety considerations. Furthermore, it includes quantitative data summaries and visual representations of the workflow to support researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Significance

1-(2-Chloroethoxy)-3-methylbutane is a bifunctional molecule featuring both an ether linkage and a reactive alkyl chloride. This unique structural combination makes it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The isopentyl moiety provides lipophilicity, while the chloroethoxy group offers a site for further nucleophilic substitution, enabling the introduction of various functional groups.

The synthesis described herein utilizes isopentyl alcohol (also known as 3-methyl-1-butanol), a readily available and relatively inexpensive starting material.[4] The transformation is achieved via the Williamson ether synthesis, a classic S(_N)2 reaction involving an alkoxide nucleophile and an alkyl halide.[2][5][6]

Reaction Mechanism and Rationale

The synthesis of 1-(2-chloroethoxy)-3-methylbutane from isopentyl alcohol proceeds in two key stages, characteristic of the Williamson ether synthesis.

Stage 1: Formation of the Isopentoxide Nucleophile

The first step involves the deprotonation of isopentyl alcohol to form the corresponding sodium isopentoxide. This is accomplished by reacting isopentyl alcohol with a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the alcohol, forming the potent isopentoxide nucleophile and hydrogen gas as the only byproduct.[1][2] The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.

Stage 2: S(_N)2 Nucleophilic Substitution

The newly formed sodium isopentoxide then acts as a strong nucleophile in an S(_N)2 reaction with a suitable electrophile. In this synthesis, the electrophile is 1-bromo-2-chloroethane or a similar 2-haloethanol derivative. However, for the synthesis of the target molecule, we will employ a variation where the alkoxide attacks 2-chloroethanol. It is important to note that direct reaction with 2-chloroethanol can be complex, as the hydroxyl group of 2-chloroethanol can also be deprotonated. A more controlled approach involves using a protected version of 2-chloroethanol or, as will be detailed in the protocol, reacting the isopentoxide with a large excess of a dihaloethane, such as 1,2-dichloroethane, although this can lead to side products.

A more direct and efficient route, which will be the focus of the detailed protocol, involves the reaction of sodium isopentoxide with 2-chloroethanol. The isopentoxide, being a stronger base and nucleophile than the chloroethoxide that might form, will preferentially attack the carbon bearing the chlorine atom.

The overall reaction is as follows:

(CH₃)₂CHCH₂CH₂OH + NaH → (CH₃)₂CHCH₂CH₂ONa + H₂ (CH₃)₂CHCH₂CH₂ONa + ClCH₂CH₂OH → (CH₃)₂CHCH₂CH₂OCH₂CH₂Cl + NaOH

It is crucial to control the reaction conditions to favor the desired S(_N)2 pathway and minimize potential side reactions, such as elimination (E2), particularly if secondary or sterically hindered alkyl halides are used.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1-(2-chloroethoxy)-3-methylbutane.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Isopentyl Alcohol | C₅H₁₂O | 88.15 | 0.1 mol (8.82 g, 10.8 mL) | Anhydrous |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.11 mol (4.4 g) | Handle with extreme care |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 0.12 mol (9.66 g, 8.1 mL) | Anhydrous |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | Dry, distilled |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | For extraction |

| Brine (Saturated Aqueous NaCl) | NaCl | 58.44 | 100 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet/outlet

-

Ice bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus

Reaction Procedure

Step 1: Formation of Sodium Isopentoxide

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a stopper.

-

Under a gentle stream of nitrogen, add 4.4 g (0.11 mol) of 60% sodium hydride dispersion to the flask.

-

Add 100 mL of anhydrous THF to the flask to suspend the sodium hydride.

-

Cool the suspension to 0 °C using an ice bath.

-

In the dropping funnel, place a solution of 8.82 g (0.1 mol) of isopentyl alcohol in 20 mL of anhydrous THF.

-

Add the isopentyl alcohol solution dropwise to the stirred NaH suspension over 30 minutes. Hydrogen gas will evolve, so ensure adequate ventilation to a fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

Step 2: Williamson Ether Synthesis

-

Cool the reaction mixture back down to 0 °C with an ice bath.

-

In the dropping funnel, place a solution of 9.66 g (0.12 mol) of 2-chloroethanol in 30 mL of anhydrous THF.

-

Add the 2-chloroethanol solution dropwise to the stirred sodium isopentoxide solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle and maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride to destroy any unreacted sodium hydride.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel vigorously, venting frequently.

-

Allow the layers to separate and collect the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 1-(2-chloroethoxy)-3-methylbutane.

Safety Precautions

-

Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[7][8][9][10] It can ignite spontaneously in air, especially when finely divided. It also causes severe skin and eye burns.[7] All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]

-

Isopentyl Alcohol: Isopentyl alcohol is flammable and can cause respiratory tract, skin, and eye irritation.

-

2-Chloroethanol: 2-Chloroethanol is toxic and readily absorbed through the skin. It is also a flammable liquid. Handle with extreme caution in a fume hood and wear appropriate PPE.

-

Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 1-(2-chloroethoxy)-3-methylbutane.

Characterization of the Final Product

The identity and purity of the synthesized 1-(2-chloroethoxy)-3-methylbutane can be confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks corresponding to the different protons in the molecule. Expected signals include a doublet for the methyl groups of the isopentyl unit, a multiplet for the methine proton, a triplet for the methylene group adjacent to the isopentyl oxygen, a triplet for the methylene group attached to the chlorine, and a triplet for the other methylene group of the ethoxy chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong C-O-C stretching band characteristic of an ether, and the absence of a broad O-H stretching band from the starting alcohol.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (150.65 g/mol ).[11]

Conclusion

This technical guide has provided a comprehensive and detailed procedure for the synthesis of 1-(2-chloroethoxy)-3-methylbutane from isopentyl alcohol via the Williamson ether synthesis. By following the outlined experimental protocol and adhering to the specified safety precautions, researchers can reliably prepare this valuable chemical intermediate. The mechanistic insights and procedural justifications aim to empower scientists with a thorough understanding of the synthesis, enabling them to adapt and troubleshoot the reaction as needed for their specific applications.

References

- Benchchem. An In-depth Technical Guide to the Williamson Ether Synthesis for the Preparation of Diisopentyl Ether.

- Chemistry Steps. Williamson Ether Synthesis.

- Khan Academy. Williamson ether synthesis.

- Williamson Ether Synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.

- Sigma-Aldrich. SAFETY DATA SHEET - Sodium hydride.

- Sigma-Aldrich. SAFETY DATA SHEET - Sodium hydride.

- ChemicalBook. Sodium hydride - Safety Data Sheet.

- CDH Fine Chemical. Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Safety Data Sheet for Sodium hydride, 60% dispersion in mineral oil.

- BLDpharm. 1-(2-Chloroethoxy)-3-methylbutane.

- PubChem. Isoamyl Alcohol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Sodium hydride - Safety Data Sheet [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. 98429-79-9|1-(2-Chloroethoxy)-3-methylbutane|BLD Pharm [bldpharm.com]

Physical and chemical properties of 1-(2-Chloroethoxy)-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Chloroethoxy)-3-methylbutane (CAS No. 98429-79-9). Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from analogous compounds, predictive models, and established chemical principles to offer a robust profile for research and development applications. The guide covers nomenclature, predicted physical properties, a proposed synthetic route via Williamson ether synthesis with a detailed experimental protocol, expected spectral characteristics, and a thorough safety and handling assessment. This document is intended to serve as a foundational resource for scientists and professionals working with or considering the use of this molecule in their research endeavors.

Introduction and Chemical Identity

1-(2-Chloroethoxy)-3-methylbutane is a bifunctional organic molecule containing both an ether linkage and a primary alkyl chloride. This structure suggests its potential utility as a building block in organic synthesis, particularly for introducing the isoamyloxyethyl moiety into a target molecule. Its reactivity is primarily dictated by the chloroethoxy group, making it a candidate for nucleophilic substitution reactions.

Table 1: Chemical Identity of 1-(2-Chloroethoxy)-3-methylbutane

| Identifier | Value |

| IUPAC Name | 1-(2-Chloroethoxy)-3-methylbutane |

| CAS Number | 98429-79-9 |

| Molecular Formula | C₇H₁₅ClO |

| Molecular Weight | 150.65 g/mol |

| Canonical SMILES | CC(C)CCOCCCl |

| InChI Key | Not readily available |

Predicted Physical and Chemical Properties

Direct experimental data for the physical properties of 1-(2-Chloroethoxy)-3-methylbutane are not widely available in the scientific literature. Therefore, the following properties have been estimated based on data from analogous compounds such as 1-chloro-3-methylbutane and various chloroalkyl ethers, as well as computational prediction models.

Table 2: Predicted Physical Properties of 1-(2-Chloroethoxy)-3-methylbutane

| Property | Predicted Value | Basis for Prediction |

| Boiling Point | 180-190 °C | Based on the boiling points of similar chloroalkyl ethers and the effect of the isoamyl group. |

| Melting Point | < -20 °C | Expected to be a liquid at room temperature, similar to related alkyl ethers and halides.[1][2] |

| Density | 0.95 - 1.05 g/cm³ | In line with the densities of other chloroalkyl ethers. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | The hydrophobic isoamyl group and the overall nonpolar character suggest low water solubility.[3] |

| Appearance | Colorless to pale yellow liquid | Typical appearance for alkyl ethers and halides. |

Synthesis of 1-(2-Chloroethoxy)-3-methylbutane: A Proposed Protocol

The most logical and established method for the synthesis of 1-(2-Chloroethoxy)-3-methylbutane is the Williamson ether synthesis.[4][5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 3-methyl-1-butanol (isoamyl alcohol) is deprotonated to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an excess of a suitable 2-chloroethylating agent, such as 1,2-dichloroethane.

Reaction Scheme

Caption: Proposed synthesis of 1-(2-Chloroethoxy)-3-methylbutane.

Step-by-Step Experimental Protocol

Materials:

-

3-Methyl-1-butanol (isoamyl alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dichloroethane

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere, add a calculated amount of sodium hydride (60% dispersion in mineral oil). b. Add anhydrous THF or DMF to the flask to create a slurry. c. Slowly add 3-methyl-1-butanol dropwise from the addition funnel to the stirred NaH slurry at 0 °C (ice bath). The evolution of hydrogen gas will be observed. d. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 3-methylbutan-1-olate.

-

Ether Formation: a. Cool the reaction mixture back to 0 °C. b. Slowly add an excess (typically 2-3 equivalents) of 1,2-dichloroethane to the stirred alkoxide solution. c. After the addition, heat the reaction mixture to reflux and maintain for several hours (monitor by TLC or GC for the disappearance of the starting alcohol).

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). e. Combine the organic layers and wash with water and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. h. Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-(2-Chloroethoxy)-3-methylbutane.

Predicted Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for 1-(2-Chloroethoxy)-3-methylbutane

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂CH- | Doublet | ~0.9 |

| (CH₃)₂CH- | Multiplet | ~1.7 |

| -CH₂-CH(CH₃)₂ | Triplet | ~1.5 |

| -O-CH₂-CH₂-Cl | Triplet | ~3.6 |

| -CH₂-O- | Triplet | ~3.7 |

| -CH₂-Cl | Triplet | ~3.8 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts for 1-(2-Chloroethoxy)-3-methylbutane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂CH- | ~22 |

| (CH₃)₂CH- | ~25 |

| -CH₂-CH(CH₃)₂ | ~38 |

| -O-CH₂- | ~70 |

| -CH₂-O- | ~71 |

| -CH₂-Cl | ~43 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of C-O and C-Cl stretching vibrations and the absence of an O-H stretch.

Table 5: Expected IR Absorption Bands for 1-(2-Chloroethoxy)-3-methylbutane

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) stretch | 2850-3000 | Strong |

| C-O (ether) stretch | 1050-1150 | Strong |

| C-Cl stretch | 600-800 | Medium-Strong |

Mass Spectrometry

The mass spectrum is expected to show fragmentation patterns characteristic of ethers and alkyl halides.[10][11][12][13]

Predicted Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 150 (and a smaller M+2 peak at m/z = 152 due to the ³⁷Cl isotope).

-

Alpha-cleavage: Fragmentation at the C-C bond adjacent to the ether oxygen.

-

Loss of Chloromethyl Radical (•CH₂Cl): A peak corresponding to [M - 49]⁺.

-

Loss of Chloroethyl Radical (•CH₂CH₂Cl): A peak corresponding to [M - 63]⁺.

-

Cleavage of the C-O bond.

Chemical Reactivity and Stability

The primary reactive site in 1-(2-Chloroethoxy)-3-methylbutane is the carbon-chlorine bond, which is susceptible to nucleophilic substitution reactions. The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids. The compound is expected to be stable under normal storage conditions, away from strong oxidizing agents and strong acids.

Caption: Key reactive sites of 1-(2-Chloroethoxy)-3-methylbutane.

Safety and Handling

While specific toxicity data for 1-(2-Chloroethoxy)-3-methylbutane are not available, information on related chloroalkyl ethers suggests that it should be handled with caution.[14][15] Many chloroalkyl ethers are known to be irritants and some are classified as potential carcinogens.[16][17]

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear safety goggles or a face shield to protect the eyes.

-

Wear a lab coat to prevent skin contact.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

1-(2-Chloroethoxy)-3-methylbutane is a potentially valuable synthetic intermediate. While experimental data on its properties are scarce, this guide provides a comprehensive, albeit largely predictive, overview of its physical and chemical characteristics, a plausible synthetic route, and essential safety information. Researchers should exercise caution when handling this compound, assuming it may possess hazards similar to other chloroalkyl ethers. The information presented herein should serve as a solid foundation for further investigation and application of this molecule in the field of chemical synthesis and drug development.

References

-

PubChem. (n.d.). 2-Chloro-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2,3-trichloro-2-methylbutane (CAS 62521-69-1). Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-ethoxy-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-chloro-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

International Programme on Chemical Safety. (1998). Chloroalkyl ethers, selected (EHC 201, 1998). INCHEM. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-ethoxy-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Shaw, D. G., & Maczynski, A. (2025). Predicted Mutual Solubilities in Water + C5-C12 Hydrocarbon Systems. Results at 298 K. ChemEngineering, 5(4), 89. Retrieved from [Link]

- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2012). The vicinal functionalization of olefins: a facile route to the direct synthesis of β-chlorohydrins and β-chloroethers. RSC Advances, 2(21), 8065-8068.

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment. (2011, July 1). Chloroalkyl ethers. OEHHA. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

- Van Duuren, B. L., Goldschmidt, B. M., Katz, C., Seidman, I., & Paul, J. S. (1974). Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice. Journal of the National Cancer Institute, 53(3), 695–700.

- Acree, W. E., & Zvaigzne, A. I. (2000). Models to Predict Solubility in Ternary Solvents Based on Sub-binary Experimental Data. Chemical and Pharmaceutical Bulletin, 48(12), 1901-1904.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Dichloro-3-methylbutane (CAS 600-10-2). Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Shafiei, F., & Jafari, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Dagaut, P., & Karsenty, F. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 365-366, 124-131.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2000). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository.

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

- Zhang, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Shaw, D. G., & Maczynski, A. (2025). Predicted Mutual Solubilities in Water + C5-C12 Hydrocarbon Systems.

Sources

- 1. 1-CHLORO-3-METHYLBUTANE CAS#: 107-84-6 [m.chemicalbook.com]

- 2. 1-CHLORO-3-METHYLBUTANE | 107-84-6 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR [m.chemicalbook.com]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. GCMS Section 6.13 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 14. Chloroalkyl ethers, selected (EHC 201, 1998) [inchem.org]

- 15. oehha.ca.gov [oehha.ca.gov]

- 16. Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Chloroethoxy)-3-methylbutane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-(2-Chloroethoxy)-3-methylbutane. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and spectral output, details the best practices for experimental execution, and offers a predictive framework for spectral interpretation. By grounding the analysis in fundamental principles and authoritative standards, this guide serves as a self-validating reference for the characterization of this and structurally related compounds.

Introduction: The Molecule and the Method

1-(2-Chloroethoxy)-3-methylbutane is an ether containing two distinct alkyl chains, one featuring a terminal chloride and the other an isobutyl group. Its structure presents a clear and instructive case for NMR analysis, with varied electronic environments that give rise to a well-resolved and interpretable spectrum. Understanding its spectral signature is crucial for confirming its identity in synthesis, assessing its purity, and studying its interactions in more complex systems.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or "chemical shifts," are exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's atomic connectivity and stereochemistry. This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, demonstrating how each signal directly maps to its unique structural features.

Molecular Structure and Predicted NMR Signals

To interpret an NMR spectrum, one must first analyze the molecule's structure to identify all chemically unique, or non-equivalent, proton and carbon atoms. Due to the lack of symmetry in 1-(2-Chloroethoxy)-3-methylbutane, every carbon and every group of protons is distinct.

Below is the molecular structure with each unique proton and carbon environment labeled. These labels will be used throughout the analysis.

Figure 1: Structure of 1-(2-Chloroethoxy)-3-methylbutane with proton (a-g) and carbon environments labeled.

Based on this structure, we predict:

-

¹H NMR: 7 distinct signals.

-

¹³C NMR: 7 distinct signals.

Experimental Protocol: A Framework for Quality Data

The acquisition of high-resolution, reliable NMR data is contingent upon meticulous experimental execution. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample. A properly prepared sample ensures a homogeneous solution, which is essential for achieving sharp, well-resolved peaks.[1][2]

Step-by-Step Protocol:

-

Analyte Purity: Ensure the 1-(2-Chloroethoxy)-3-methylbutane sample is of high purity and free of particulate matter or paramagnetic impurities, which can cause significant line broadening.[1]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as it is a versatile solvent for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte signals.[2]

-

Concentration: Weigh approximately 5-25 mg of the compound.[3] Dissolve this in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without introducing viscosity or solubility issues.[4]

-

Filtration and Transfer: To remove any dust or micro-particulates, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[5]

-

Standardization: Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm. However, for routine analysis, referencing the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is a common and acceptable practice.[3]

-

Labeling: Clearly label the NMR tube with the sample identity and solvent. Avoid using paper labels or tape that can interfere with the sample spinning inside the spectrometer.[3][6]

Data Acquisition and Processing

Modern NMR spectrometers are controlled by sophisticated software that automates many acquisition steps.

Workflow:

-

Instrument Setup: Insert the sample into the spectrometer. The system will lock onto the deuterium signal of the solvent to stabilize the magnetic field and then perform an automated shimming procedure to optimize the field homogeneity, which is critical for spectral resolution.[2][6]

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C (1.1%), more scans (e.g., 128-1024 or more) and a longer acquisition time are required compared to ¹H NMR.[7]

-

Data Processing: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform (FT).[8] Subsequent processing steps include phase correction to ensure all peaks are positive and baseline correction to produce a flat, even baseline.[9]

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic nature (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data

| Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling To |

| d | -O-CH₂-CH₂ -Cl | 2H | 3.75 - 3.85 | Triplet (t) | c |

| c | -O-CH₂ -CH₂-Cl | 2H | 3.65 - 3.75 | Triplet (t) | d |

| b | -CH₂ -O- | 2H | 3.45 - 3.55 | Triplet (t) | a |

| a | -CH₂ -CH(CH₃)₂ | 2H | 1.65 - 1.75 | Multiplet (m) | b, e |

| e | -CH₂-CH (CH₃)₂ | 1H | 0.90 - 1.00 | Doublet (d) | a, f, g |

| f, g | -CH( CH₃ )₂ | 6H | 0.90 - 1.00 | Doublet (d) | e |

Note: These are predicted values based on established chemical shift principles. Actual experimental values may vary slightly.

Detailed Interpretation

-

Signal d (~3.80 ppm): This triplet corresponds to the two protons on the carbon directly bonded to the highly electronegative chlorine atom. This strong deshielding effect pulls the signal significantly downfield. It is split into a triplet by its two neighbors on carbon 'c'.

-

Signal c (~3.70 ppm): These two protons are adjacent to both the ether oxygen and the chloro-substituted carbon. The oxygen's electronegativity shifts this signal downfield. It appears as a triplet due to coupling with the two protons of 'd'.

-

Signal b (~3.50 ppm): This triplet represents the two protons on the carbon adjacent to the ether oxygen in the isobutoxy fragment. The oxygen deshields these protons, shifting them downfield, but less so than 'c' and 'd' which are also influenced by the chlorine. It is split into a triplet by its two neighbors on carbon 'a'.

-

Signal a (~1.70 ppm): This signal, appearing as a multiplet, corresponds to the two protons on the carbon beta to the oxygen. Being further from the electronegative oxygen, it is found further upfield. Its complex multiplicity arises from coupling to both the two protons of 'b' and the single proton of 'e'.

-

Signal e (~0.95 ppm): This signal for the single methine proton is located far upfield. It is adjacent to eight protons (two on 'a' and six on 'f' and 'g'), which would theoretically result in a complex multiplet.

-

Signals f & g (~0.95 ppm): These six protons of the two equivalent methyl groups are in the most shielded environment, hence their upfield position. They are split into a doublet by the single neighboring methine proton 'e'. Due to their similar chemical environments, the signals for 'e', 'f', and 'g' may overlap, creating a complex multiplet in the 0.9-1.0 ppm region.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shift is primarily determined by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data

| Label | Carbon Environment | Predicted δ (ppm) |

| C-b | -C H₂-O- | 75 - 78 |

| C-c | -O-C H₂- | 70 - 72 |

| C-a | -C H₂-CH(CH₃)₂ | 42 - 45 |

| C-d | -CH₂-C H₂-Cl | 41 - 43 |

| C-e | -CH₂-C H(CH₃)₂ | 25 - 28 |

| C-f, g | -CH(C H₃)₂ | 22 - 24 |

Note: These are predicted values. In a proton-decoupled spectrum, all signals appear as singlets.

Detailed Interpretation

-

C-b (~76 ppm) & C-c (~71 ppm): These two carbons are directly attached to the highly electronegative ether oxygen, causing them to be significantly deshielded and appear furthest downfield.[7] C-b is typically slightly further downfield than C-c.

-

C-a (~43 ppm) & C-d (~42 ppm): The chemical shifts of these two carbons are influenced by their proximity to electronegative atoms. C-d is adjacent to chlorine, while C-a is beta to the oxygen. Their chemical shifts are expected to be in a similar region.

-

C-e (~26 ppm): The methine carbon of the isobutyl group appears in the typical aliphatic region.

-

C-f & C-g (~23 ppm): The two equivalent methyl carbons are the most shielded, appearing furthest upfield, consistent with terminal alkyl groups.

The Power of 2D NMR: Confirming Connectivity

While 1D NMR provides substantial structural information, two-dimensional (2D) NMR experiments offer definitive confirmation of atomic connectivity. For a molecule like 1-(2-Chloroethoxy)-3-methylbutane, a ¹H-¹H COSY (Correlation Spectroscopy) experiment would be invaluable. It reveals which protons are coupled to each other, visually confirming the neighbor relationships inferred from the 1D splitting patterns.

Figure 3: Conceptual ¹H-¹H COSY correlations for 1-(2-Chloroethoxy)-3-methylbutane. Dashed lines connect coupled protons.

A COSY spectrum would show cross-peaks connecting signals 'd'↔'c', 'c'↔'b', 'b'↔'a', 'a'↔'e', and 'e'↔'f,g', thereby mapping out the entire proton framework of the molecule and validating the assignments made from the 1D spectra.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2-Chloroethoxy)-3-methylbutane provides an unambiguous confirmation of its molecular structure. Through the systematic interpretation of chemical shifts, integration, and coupling patterns, each signal can be confidently assigned to a specific set of nuclei within the molecule. This guide underscores the necessity of rigorous experimental technique and a foundational understanding of spectroscopic principles. By following the outlined protocols and analytical logic, researchers can leverage the full power of NMR spectroscopy for the precise and reliable characterization of chemical entities.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link][1]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link][2]

-

Keeler, J. NMR Data Processing. University of Cambridge. [Link][8]

-

Zhu, J. NMR Data Acquisition and Processing Procedure. [Link][6]

- Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. (General principles referenced implicitly).

-

Universitat de Barcelona. some previous examples (13c-nmr). [Link][7]

Sources

- 1. organomation.com [organomation.com]

- 2. depts.washington.edu [depts.washington.edu]

- 3. scribd.com [scribd.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. sites.bu.edu [sites.bu.edu]

- 6. sssc.usask.ca [sssc.usask.ca]

- 7. Previous spectra [qorganica.qui.uam.es]

- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 10. r-nmr.eu [r-nmr.eu]

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-(2-Chloroethoxy)-3-methylbutane

Executive Summary

The structural elucidation of novel or synthesized chemical entities is a cornerstone of modern drug development and chemical research. Mass spectrometry, particularly under electron ionization (EI) conditions, remains a principal technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted EI mass spectrometry fragmentation pathways for 1-(2-chloroethoxy)-3-methylbutane. As a molecule possessing both an ether linkage and an alkyl chloride, its fragmentation is governed by several competing and complementary mechanisms. We will explore the key fragmentation pathways, including alpha (α)-cleavage characteristic of ethers, inductive cleavage driven by the electronegative chlorine atom, and rearrangement reactions. A critical diagnostic feature will be the isotopic signature of chlorine (³⁵Cl and ³⁷Cl), which provides an additional layer of confirmation for chlorine-containing fragments. This document serves as a predictive framework for researchers to interpret the mass spectrum of this compound and as a model for analyzing similarly functionalized molecules.

Principles of EI-MS and the Analyte Structure

Electron Ionization Mass Spectrometry (EI-MS) subjects gas-phase molecules to a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). The energy imparted is often sufficient to induce extensive fragmentation. The fragmentation follows predictable chemical principles, primarily favoring pathways that lead to the formation of stable carbocations and neutral radicals.[1][2]

The ionization energy of electrons in an organic molecule generally follows the order: non-bonding (n) > pi (π) > sigma (σ).[3] For 1-(2-chloroethoxy)-3-methylbutane, the initial ionization event is most likely to occur by ejecting a non-bonding electron from the ether oxygen, which has the lowest ionization potential.

Analyte Structure: 1-(2-Chloroethoxy)-3-methylbutane

-

Molecular Formula: C₇H₁₅ClO

-

Key Features:

-

Ether Linkage: A primary site for ionization and subsequent α-cleavage.

-

Isopentyl (3-methylbutyl) Group: A branched alkyl chain that influences α-cleavage and carbocation stability.

-

Chloroethyl Group: The electronegative chlorine atom introduces a site for inductive cleavage and provides a distinct isotopic signature.

-

The Molecular Ion (M⁺•) Peak

The first step in interpreting a mass spectrum is to identify the molecular ion peak. For 1-(2-chloroethoxy)-3-methylbutane, the molecular ion is expected to be weak or moderately abundant, as is common for aliphatic ethers which fragment readily.[4]

A crucial characteristic of this molecule is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6] This results in a pair of peaks for the molecular ion and any chlorine-containing fragments:

-

M⁺• Peak: Corresponding to the molecule with a ³⁵Cl isotope.

-

Calculated Mass: (7 × 12) + (15 × 1) + (1 × 16) + (1 × 35) = 150 amu

-

-

M+2 Peak: Corresponding to the molecule with a ³⁷Cl isotope.

-

Calculated Mass: (7 × 12) + (15 × 1) + (1 × 16) + (1 × 37) = 152 amu

-

The relative intensity of the M⁺• peak (m/z 150) to the M+2 peak (m/z 152) will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.[7]

Primary Fragmentation Pathways

Upon formation, the energetic molecular ion (m/z 150/152) undergoes fragmentation through several competing pathways. The most probable mechanisms are detailed below.

Alpha (α)-Cleavage

Alpha-cleavage is the hallmark fragmentation pathway for ethers.[8][9] It involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the ether oxygen, leading to the formation of a resonance-stabilized oxonium ion and a neutral alkyl radical.[10] The pathway that expels the largest or most stable radical is generally favored.[4]

-

Pathway A: Cleavage on the Isopentyl Side This pathway involves the cleavage of the C-C bond between the first and second carbon of the isopentyl group. This results in the loss of an isopropyl radical (•CH(CH₃)₂, 43 amu), which is a relatively stable secondary radical. The resulting oxonium ion is a major, stabilized fragment.

-

Fragment: [CH₂=O-CH₂CH₂Cl]⁺

-

m/z: 107 (for ³⁵Cl) and 109 (for ³⁷Cl)

-

Inductive Cleavage (Charge-Site Initiated)

The high electronegativity of chlorine and oxygen can promote heterolytic cleavage, where the bonding electrons are drawn towards the heteroatom.[11][12]

-

Pathway B: C-Cl Bond Cleavage Direct cleavage of the carbon-chlorine bond results in the loss of a chlorine radical. This is a common fragmentation for alkyl halides.[13]

-

Fragment: [CH₃-CH(CH₃)-CH₂-O-CH₂CH₂]⁺

-

m/z: 115

-

-

Pathway C: Cleavage at the Ether C-O Bond Cleavage of the C-O bond can lead to the formation of an isopentyl cation or a chloro-substituted cation. The formation of the isopentyl cation is particularly favorable due to its potential to rearrange to a more stable tertiary carbocation.

-

Fragment 1: Isopentyl cation, [CH₂(CH₂CH(CH₃)₂)]⁺

-

m/z: 71

-

Fragment 2: Chloroethyl cation, [CH₂CH₂Cl]⁺

-

m/z: 63 (for ³⁵Cl) and 65 (for ³⁷Cl)

-

Rearrangement and Elimination Reactions

Rearrangement reactions involve the transfer of an atom (typically hydrogen) prior to or during fragmentation. These can lead to significant peaks in the mass spectrum.

-

Pathway D: McLafferty-Type Rearrangement While the classic McLafferty rearrangement requires a carbonyl group, analogous hydrogen rearrangements can occur in ethers.[14][15] The ether oxygen can act as the acceptor for a γ-hydrogen from the isopentyl chain via a six-membered transition state. This is followed by β-cleavage, leading to the elimination of a neutral alkene (isobutylene).

-

Neutral Loss: Isobutylene (C₄H₈, 56 amu)

-

Fragment: [HO-CH₂CH₂Cl]⁺•

-

m/z: 80 (for ³⁵Cl) and 82 (for ³⁷Cl)

-

-

Pathway E: Elimination of HCl The loss of a neutral molecule of hydrogen chloride (HCl, 36 amu) is a characteristic fragmentation of larger chloroalkanes.[16]

-

Neutral Loss: HCl (36 amu)

-

Fragment: [C₇H₁₄O]⁺•

-

m/z: 114

-

Summary of Key Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions expected in the EI mass spectrum of 1-(2-chloroethoxy)-3-methylbutane.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Structure / Formula | Fragmentation Pathway |

| 150 / 152 | [C₇H₁₅ClO]⁺• | Molecular Ion (M⁺•) |

| 115 | [C₇H₁₅O]⁺ | Inductive Cleavage (Loss of •Cl) |

| 114 | [C₇H₁₄O]⁺• | Elimination (Loss of HCl) |

| 107 / 109 | [C₄H₈ClO]⁺ | α-Cleavage (Loss of •C₃H₇) |

| 80 / 82 | [C₂H₅ClO]⁺• | McLafferty-Type Rearrangement (Loss of C₄H₈) |

| 71 | [C₅H₁₁]⁺ | Inductive Cleavage (Isopentyl cation) |

| 63 / 65 | [C₂H₄Cl]⁺ | Inductive Cleavage (Chloroethyl cation) |

| 43 | [C₃H₇]⁺ | Isopropyl cation (from further fragmentation) |

Base peak is likely to be m/z 107/109 due to the formation of a stable, resonance-stabilized oxonium ion via α-cleavage.

Visualizing the Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the primary fragmentation mechanisms.

Caption: Competing inductive cleavage pathways.

Caption: McLafferty-type rearrangement via γ-hydrogen transfer.

Experimental Protocol: GC-MS Analysis

To empirically validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed.

-

Sample Preparation: Prepare a 100 ppm solution of 1-(2-chloroethoxy)-3-methylbutane in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Instrument: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Detection:

-

Instrument: Agilent 5977B MSD (or equivalent).

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Data Analysis: Acquired spectra would be compared against the predicted fragmentation patterns detailed in this guide.

-

Conclusion

The EI-MS fragmentation of 1-(2-chloroethoxy)-3-methylbutane is a predictable process governed by the interplay of its ether and alkyl chloride functionalities. The resulting mass spectrum is expected to be rich in information, with key diagnostic peaks arising from α-cleavage (m/z 107/109), McLafferty-type rearrangement (m/z 80/82), and various inductive cleavages (m/z 115, 71, 63/65). The ubiquitous 3:1 isotopic pattern for all chlorine-containing fragments serves as an essential tool for confirming fragment composition. This predictive guide provides a robust framework for scientists to confidently identify this molecule and interpret its mass spectrum with a high degree of certainty.

References

- Vertex AI Search. (2025). Mass Spectrometry of Aliphatic Ethers - YouTube.

- Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry.

- National Institutes of Health. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.

- Vertex AI Search. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy - YouTube.

- OpenOChem Learn. (n.d.). MS Fragmentation.

- Wikipedia. (n.d.). McLafferty rearrangement.

- American Institute of Physics. (n.d.). Energy partitioning by mass spectrometry: Chloroalkanes and chloroalkenes.

- Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example.

- Vertex AI Search. (2025). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study.

- Vertex AI Search. (n.d.). McLafferty Rearrangement.

- Chemistry Steps. (n.d.). McLafferty Rearrangement.

- Vertex AI Search. (2020). Mass Spec 3f Halogenoalkanes - YouTube.

- Vertex AI Search. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.

- Chemistry Steps. (n.d.). Alpha (α) Cleavage.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Defense Technical Information Center. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.

- Wikipedia. (n.d.). Mass spectral interpretation.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Vertex AI Search. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.

- Vertex AI Search. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Vertex AI Search. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling.

- Vertex AI Search. (2025). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

Sources

- 1. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 16. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Chloroethoxy)-3-methylbutane

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1-(2-Chloroethoxy)-3-methylbutane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and data interpretation critical for the characterization of this molecule.

Introduction: The Molecular Blueprint of 1-(2-Chloroethoxy)-3-methylbutane

1-(2-Chloroethoxy)-3-methylbutane is a bifunctional organic molecule featuring an ether linkage and a primary alkyl chloride. Its structure, characterized by an isobutyl group attached to an ethoxy chain which is in turn substituted with a chlorine atom, presents a unique infrared spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and quality control in various scientific and industrial applications.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

Predicted Infrared Spectrum: A Vibrational Analysis

The infrared spectrum of 1-(2-Chloroethoxy)-3-methylbutane is a composite of the vibrational modes of its constituent functional groups: the ether, the alkyl halide, and the alkane skeleton. A thorough analysis of these characteristic absorptions is key to a definitive spectral assignment.

The Alkane Backbone: C-H Stretching and Bending

The aliphatic framework of 1-(2-Chloroethoxy)-3-methylbutane, including the isobutyl group, will give rise to prominent C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized carbon-hydrogen bonds.[1][2] The presence of multiple methyl and methylene groups will likely result in a complex, overlapping band pattern in this region.

-

C-H Bending: Methyl (CH₃) and methylene (CH₂) groups exhibit characteristic bending (scissoring) vibrations in the 1450-1470 cm⁻¹ range.[2] Additionally, the isobutyl group should display a characteristic doublet for the gem-dimethyl C-H bending around 1370 cm⁻¹.

The Ether Linkage: The C-O Stretch

The presence of the ether functional group is typically confirmed by a strong C-O single bond stretching vibration. For aliphatic ethers, this absorption is one of the most characteristic peaks in the spectrum.

-

C-O Stretching: A strong, prominent band is anticipated in the 1050-1150 cm⁻¹ range due to the asymmetric C-O-C stretching vibration.[3][4][5] This peak is a key diagnostic feature for identifying the ether linkage within the molecule. Symmetrical stretching is usually much weaker and less readily observed.[6]

The Alkyl Halide: The C-Cl Stretch

The carbon-chlorine bond introduces another key vibrational mode, although its detection can sometimes be challenging as it appears in the lower frequency "fingerprint" region of the spectrum.

-

C-Cl Stretching: A medium to strong absorption band is expected in the range of 550-850 cm⁻¹ for the C-Cl stretching vibration.[7][8][9] The exact position can be influenced by the conformation of the molecule. The presence of a peak in this region, in conjunction with other spectral features, provides strong evidence for the chloroalkane functionality. It is important to note that this region can be complex, with multiple absorptions.[7][8]

Summary of Expected IR Absorptions

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (sp³ C-H) | 2850-3000 | Strong |

| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |

| C-H Bend (Asymmetric) | Methyl (-CH₃) | ~1450 | Medium |

| C-H Bend (Symmetric) | Isobutyl (gem-dimethyl) | ~1370 (doublet) | Medium |

| C-O-C Stretch (Asymmetric) | Ether | 1050-1150 | Strong |

| C-Cl Stretch | Alkyl Chloride | 550-850 | Medium-Strong |

Experimental Protocol: Acquiring the Infrared Spectrum

To obtain a high-quality infrared spectrum of 1-(2-Chloroethoxy)-3-methylbutane, a Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice. The following protocol outlines the steps for sample preparation and data acquisition.

Sample Preparation (Neat Liquid)

Given that 1-(2-Chloroethoxy)-3-methylbutane is a liquid at room temperature, the simplest and most common method for obtaining its IR spectrum is as a neat (undiluted) liquid.

-

Prepare the Salt Plates: Use clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Apply the Sample: Place a single drop of 1-(2-Chloroethoxy)-3-methylbutane onto the center of one salt plate.

-

Form the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.

-

Mount the Sample: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Instrument Parameters and Data Acquisition

-

Background Scan: With the sample chamber empty, perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer.

-

Set Acquisition Parameters:

-

Scan Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Acquire the Spectrum: Initiate the sample scan. The resulting interferogram will be mathematically converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform.

Experimental Workflow Diagram

Caption: Workflow for obtaining the IR spectrum of 1-(2-Chloroethoxy)-3-methylbutane.

Spectral Interpretation and Structural Confirmation

The acquired spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies for each functional group.

-

Initial Verification: Confirm the presence of strong C-H stretching bands just below 3000 cm⁻¹, which is characteristic of most organic molecules.

-

Ether Identification: The most prominent and diagnostic peak for the ether linkage will be the strong C-O stretch between 1050 and 1150 cm⁻¹. Its high intensity makes it a reliable indicator.

-

Alkyl Halide Confirmation: Locate the C-Cl stretching band in the 550-850 cm⁻¹ region. While this region can be complex, the presence of a distinct peak here, absent in a similar molecule without chlorine, would confirm the presence of the C-Cl bond.

-

Alkane Skeleton Analysis: Examine the C-H bending region (around 1470-1370 cm⁻¹) to confirm the presence of the aliphatic backbone. The characteristic doublet for the isobutyl group's gem-dimethyl moiety is a key structural marker.

By systematically assigning the major absorption bands, a high degree of confidence in the identity and structural integrity of 1-(2-Chloroethoxy)-3-methylbutane can be achieved. Any significant deviations from the expected spectrum could indicate the presence of impurities or a different molecular structure.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of 1-(2-Chloroethoxy)-3-methylbutane. Through a systematic analysis of the C-H, C-O, and C-Cl vibrational modes, a detailed and definitive structural confirmation can be obtained. This guide provides the foundational knowledge and practical steps for researchers and scientists to effectively utilize IR spectroscopy for the analysis of this and similar molecules, ensuring scientific rigor and data integrity in their work.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. In Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(2-Chloroethoxy)-3-methylbutane: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 98429-79-9, systematically named 1-(2-Chloroethoxy)-3-methylbutane. This document delineates the definitive IUPAC nomenclature based on its confirmed chemical structure. It further explores its physicochemical properties, both documented and predicted, and outlines a probable synthetic pathway via the Williamson ether synthesis, complete with a detailed experimental protocol. The guide also covers essential analytical techniques for characterization, discusses potential applications in research and development, and emphasizes crucial safety and handling protocols. This document is intended to serve as a foundational resource for professionals in chemistry and drug development who may encounter or consider utilizing this functionalized ether in their work.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental to scientific research and development. This section clarifies the structure and systematic naming of the compound with CAS Registry Number 98429-79-9.

CAS Number and Molecular Formula

Definitively Determined Chemical Structure

The structure of this compound is unambiguously represented by the SMILES (Simplified Molecular-Input Line-Entry System) code: CC(C)CCOCCCl.[1] This code translates to the following two-dimensional structure:

A visual representation of the molecular structure of 1-(2-Chloroethoxy)-3-methylbutane.

IUPAC Nomenclature

Based on the confirmed structure, the correct and systematic IUPAC (International Union of Pure and Applied Chemistry) name is 1-(2-Chloroethoxy)-3-methylbutane .

The naming convention is as follows:

-

The longest carbon chain is a butane substituted with a methyl group at position 3.

-

An ethoxy group, which is substituted with a chlorine atom at its second carbon, is attached to the first carbon of the 3-methylbutane chain.

Physicochemical Properties

Due to the limited availability of specific experimental data for 1-(2-Chloroethoxy)-3-methylbutane, this section presents a combination of known and predicted properties. Predicted values are derived from established quantitative structure-property relationship (QSPR) models and comparison with analogous chloroalkoxyalkanes.

| Property | Value | Source |

| Molecular Weight | 150.65 g/mol | [1] |

| Appearance | Colorless liquid (Predicted) | Inferred from similar haloalkanes |

| Boiling Point | Predicted: 180-200 °C | Based on structurally similar ethers and haloalkanes |

| Density | Predicted: ~0.95-1.05 g/cm³ | Inferred from analogous compounds |

| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | General solubility of ethers and haloalkanes |

| Vapor Pressure | Predicted: Low | Inferred from predicted boiling point |

| Refractive Index | Predicted: ~1.43-1.45 | Based on similar aliphatic ethers |

Synthesis and Mechanism

The most logical and established method for synthesizing asymmetrical ethers such as 1-(2-Chloroethoxy)-3-methylbutane is the Williamson ether synthesis .[2] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide.[2]

Retrosynthetic Analysis

A retrosynthetic approach to 1-(2-Chloroethoxy)-3-methylbutane suggests two primary pathways for the Williamson ether synthesis. The preferred pathway involves a primary alkyl halide to maximize the efficiency of the Sₙ2 reaction and minimize competing elimination reactions.

Proposed Synthetic Protocol (Pathway A)

This protocol details the preferred synthetic route, which utilizes a primary alkyl halide to favor the Sₙ2 mechanism.

Step 1: Formation of the Alkoxide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents) to the THF.

-

Slowly add 3-methyl-1-butanol (1.0 equivalent) dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 3-methylbutan-1-oxide.

Step 2: Sₙ2 Reaction

-

Cool the alkoxide solution to 0 °C.

-

Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

-

After the addition, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure 1-(2-Chloroethoxy)-3-methylbutane.

Analytical Characterization

The structural elucidation and purity assessment of 1-(2-Chloroethoxy)-3-methylbutane would rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), as well as signals for the methylene groups of the ethoxy chain. The protons adjacent to the oxygen and chlorine atoms will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbons bonded to the electronegative oxygen and chlorine atoms will appear at lower field strengths (higher ppm values).

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The fragmentation of ethers often involves cleavage alpha to the oxygen atom.[3] The presence of chlorine would result in a characteristic isotopic pattern (M and M+2 peaks) for chlorine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Chloroethoxy)-3-methylbutane is predicted to exhibit key absorption bands:

-

C-H stretching: Around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O-C stretching: A strong, characteristic band in the region of 1050-1150 cm⁻¹ for the ether linkage.

-

C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for assessing the purity of 1-(2-Chloroethoxy)-3-methylbutane and for separating it from starting materials and byproducts.

Potential Applications and Research Interest

While specific applications for 1-(2-Chloroethoxy)-3-methylbutane are not widely documented, its structure as a functionalized ether suggests several areas of potential utility in research and development.

-

Intermediate in Organic Synthesis: The presence of both an ether linkage and a reactive alkyl chloride moiety makes this compound a potentially valuable building block for more complex molecules. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups.

-

Scaffold in Medicinal Chemistry: Saturated cyclic and acyclic ethers are prevalent structural motifs in many biologically active compounds and FDA-approved drugs.[4] This compound could serve as a scaffold for the synthesis of novel therapeutic agents.

-

Functionalized Solvents and Materials: Ethers are widely used as solvents, and the introduction of a chloroalkyl group could modify properties such as polarity and reactivity, leading to applications as specialized reaction media or as precursors for functional polymers and materials.

Safety, Handling, and Toxicology

Given the presence of a chlorinated alkyl chain, 1-(2-Chloroethoxy)-3-methylbutane should be handled with care, assuming it may share toxicological properties with other chlorinated ethers.

Handling and Storage

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Toxicology Profile (Inferred)

The toxicology of this specific compound has not been extensively studied. However, many chlorinated solvents and ethers are known to have potential health risks, including hepatotoxicity and neurotoxicity.[5] Some chloroalkyl ethers are classified as carcinogenic.[6] It is prudent to treat 1-(2-Chloroethoxy)-3-methylbutane as a potentially hazardous substance until specific toxicological data becomes available.

Environmental Fate

Halogenated organic compounds can be persistent in the environment and may have adverse effects on aquatic life.[7][8] Proper disposal in accordance with local, state, and federal regulations is essential to prevent environmental contamination.

Conclusion